molecular formula C22H27N3O4S2 B2497385 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide CAS No. 1252919-04-2

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide

Cat. No.: B2497385
CAS No.: 1252919-04-2
M. Wt: 461.6
InChI Key: SKIIBOYVUVNNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl-acetamide moiety. Its structure includes a 3-butyl substituent on the thienopyrimidine core and a 2,5-diethoxyphenyl group attached via the acetamide nitrogen. The diethoxy groups on the phenyl ring may enhance lipophilicity and influence pharmacokinetic properties, while the butyl chain could modulate steric interactions in biological targets.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-diethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-4-7-11-25-21(27)20-16(10-12-30-20)24-22(25)31-14-19(26)23-17-13-15(28-5-2)8-9-18(17)29-6-3/h8-10,12-13H,4-7,11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIBOYVUVNNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a butyl group and a diethoxyphenyl moiety. Its chemical formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, and it exhibits properties typical of small molecule inhibitors.

Research indicates that this compound functions primarily as an inhibitor of the Src Homology-2 Phosphatase (SHP2) , a critical regulator in various signaling pathways associated with cancer progression. By inhibiting SHP2, the compound may disrupt downstream signaling involved in cell proliferation and survival.

Anticancer Potential

  • In Vitro Studies :
    • The compound has shown significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.39μM0.39\mu M against HCT116 cells and 0.46μM0.46\mu M against MCF-7 cells, indicating potent anticancer activity (Fayad et al., 2019) .
    • In another study, it was noted that derivatives of thienopyrimidine exhibited promising results in inhibiting cell growth in multiple cancer types, emphasizing the importance of structural modifications in enhancing efficacy (Abdel-Aziz et al., 2022) .
  • Mechanistic Insights :
    • The compound has been observed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This finding aligns with its role as a SHP2 inhibitor, which is known to modulate apoptosis-related signaling pathways.

Enzyme Inhibition

The compound's activity as a SHP2 inhibitor positions it as a valuable candidate in drug design aimed at treating diseases characterized by aberrant SHP2 activity, such as certain cancers and metabolic disorders.

Case Studies

  • SHP2 Inhibition :
    • A study focused on the development of SHP2 inhibitors reported that compounds similar to the one discussed inhibited SHP2 with high specificity and selectivity, leading to reduced tumor growth in xenograft models (Fayad et al., 2019) .
  • Cytotoxicity Assessment :
    • In vitro assays have shown that variations in the substituents on the thienopyrimidine core significantly affect cytotoxicity profiles across different cancer cell lines (Abdel-Aziz et al., 2022) .

Data Tables

Compound NameTargetIC50 (µM)Cell Line
This compoundSHP20.39HCT116
This compoundSHP20.46MCF7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)

This analog shares the thieno[3,2-d]pyrimidin-4-one core and sulfanyl-acetamide linkage but differs in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS 1040632-67-4)
Thienopyrimidine Substituents 3-Butyl 3-Methyl, 7-Phenyl
Acetamide N-Substituent 2,5-Diethoxyphenyl 4-Butylphenyl
Molecular Formula C₂₅H₂₉N₃O₄S₂ (calculated) C₂₅H₂₅N₃O₂S₂
Molecular Weight ~499 g/mol (calculated) 463.614 g/mol
H-Bond Donors/Acceptors 1 donor, 5 acceptors 1 donor, 5 acceptors
Structural and Functional Implications:

The analog’s 7-phenyl group is absent in the target compound, which may reduce π-π stacking interactions in target proteins.

Acetamide Substituents :

  • The 2,5-diethoxyphenyl group in the target compound increases electron-donating effects and lipophilicity compared to the analog’s 4-butylphenyl , which is less polar.

Physicochemical Properties :

  • The target’s higher molecular weight (~499 vs. 463.61 g/mol) and diethoxy groups suggest reduced aqueous solubility but enhanced membrane permeability.
Limitations of Available Data:

No direct biological or pharmacological data for either compound are provided in the evidence. Further experimental studies are required to evaluate bioactivity, toxicity, or pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.